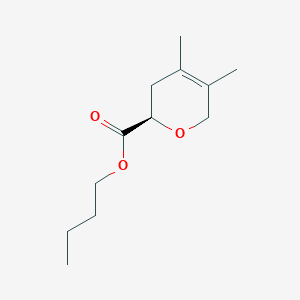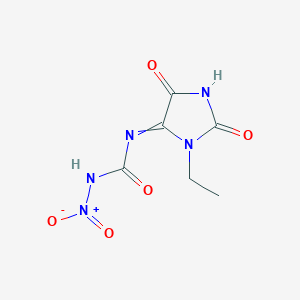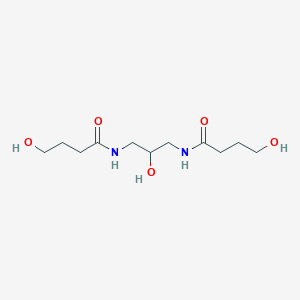
Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two butanamide groups connected by a 2-hydroxy-1,3-propanediyl linker, each with an additional hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] typically involves the reaction of butanamide derivatives with a 2-hydroxy-1,3-propanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy groups can yield carbonyl compounds, while reduction of the amide groups can produce amines .
Applications De Recherche Scientifique
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar structure but with octanamide groups instead of butanamide.
N,N’-(2-Hydroxy-1,3-propanediyl)bis(4-hydroxybutanamide): Similar structure with additional hydroxy groups.
Uniqueness
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
178960-93-5 |
|---|---|
Formule moléculaire |
C11H22N2O5 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4-hydroxy-N-[2-hydroxy-3-(4-hydroxybutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O5/c14-5-1-3-10(17)12-7-9(16)8-13-11(18)4-2-6-15/h9,14-16H,1-8H2,(H,12,17)(H,13,18) |
Clé InChI |
PYUFTMNPQJEVTF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCC(CNC(=O)CCCO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



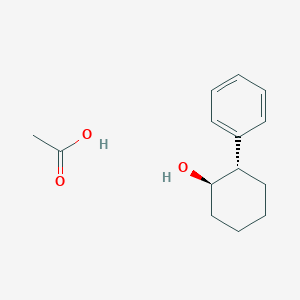

![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

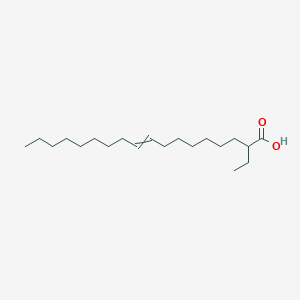
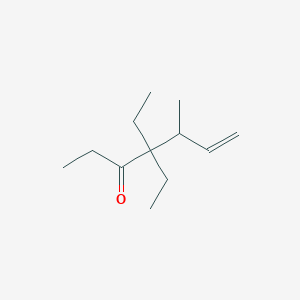
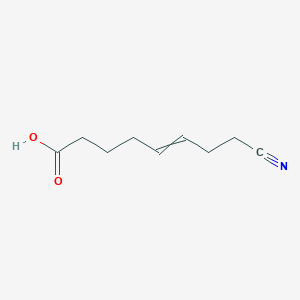
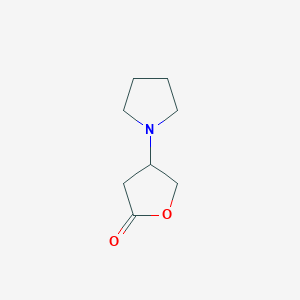
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
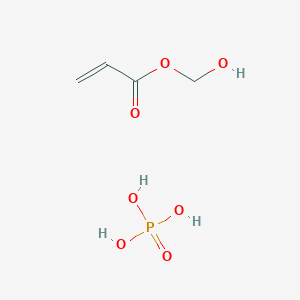
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
